3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-5-13-10-14-20(26)18(22-23-16-8-6-7-9-17(16)28-22)12(2)27-21(14)15(19(13)25)11-24(3)4/h6-10,25H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXDZPMECNDKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Zn2+ ions . The compound has been used as a fluorescent probe for ratiometric sensing of Zn2+ ions. It also shows promising activity against the Pseudomonas aeruginosa quorum sensing LasR system .
Mode of Action
The compound interacts with its targets in a unique way. When it binds to Zn2+ ions, it undergoes a significant blue shift in its maximum emission. This change in emission upon binding to Zn2+ may be due to the block of excited state intramolecular proton transfer (ESIPT) as well as chelation enhanced fluorescence (CHE
Biochemical Analysis
Biochemical Properties
The compound has been reported to interact with Zn2+ ions in a ratiometric sensing mechanism. This interaction results in a significant blue shift in the maximum emission of the compound from 570 nm to 488 nm. This change in emission upon binding to Zn2+ may be due to the block of excited state intramolecular proton transfer (ESIPT) as well as chelation enhanced fluorescence (CHEF) on complex formation.
Cellular Effects
The compound has been shown to have effects on various types of cells. For instance, it has been used as a fluorescent probe to image both exogenous Zn2+ ions loaded into HeLa cells and endogenous Zn2+ distribution in living SH-SY5Y neuroblastoma cells.
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with Zn2+ ions. The presence of Zn2+ ions yields a significant blue shift in the maximum emission of the compound, which may be due to the block of ESIPT as well as CHEF on complex formation.
Metabolic Pathways
Its interaction with Zn2+ ions suggests that it may be involved in pathways related to zinc homeostasis.
Biological Activity
The compound 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one , also known as a coumarin derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, focusing on its inhibitory effects on key enzymes and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.49 g/mol. Its structure features a coumarin backbone fused with a benzo[d]thiazole moiety, which is thought to contribute to its biological properties.
1. Acetylcholinesterase Inhibition
Research has highlighted that compounds with a coumarin core, particularly those modified with thiazole derivatives, exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study reported that derivatives similar to the compound demonstrated promising AChE inhibition with an IC50 value as low as 2.7 µM for some synthesized analogs . This suggests potential applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain.
2. Antitubercular Activity
Recent studies have explored the antitubercular activity of benzothiazole derivatives. The compound's structural similarity to known antitubercular agents indicates potential efficacy against Mycobacterium tuberculosis. In vitro studies have shown that certain benzothiazole derivatives possess IC50 values ranging from 3.12 µg/mL to 25 µg/mL against M. tuberculosis strains, indicating moderate to good antitubercular activity .
3. Anti-inflammatory Properties
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Thiazole compounds are known to modulate inflammatory responses, and preliminary studies suggest that modifications to the benzothiazole structure may enhance anti-inflammatory effects .
Case Study 1: Acetylcholinesterase Inhibition
In a study focusing on a series of coumarin-thiazole hybrids, it was found that the compound exhibited competitive inhibition against AChE, with docking studies revealing strong binding interactions at the enzyme's active site. The research utilized both in vitro assays and computational modeling to support findings, suggesting that structural modifications can optimize inhibitory potency .
Case Study 2: Antitubercular Activity
Another study synthesized various benzothiazole derivatives and evaluated their activity against M. tuberculosis. The compound displayed significant inhibition at concentrations comparable to standard treatments like Isoniazid (INH). The results from molecular docking studies indicated favorable interactions with the target enzyme DprE1, critical for mycobacterial cell wall synthesis .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including our compound of interest. For instance, research has shown that derivatives exhibit significant activity against various bacterial strains and fungi. A comparative analysis of minimum inhibitory concentrations (MIC) revealed that some synthesized benzothiazole compounds showed better inhibition than standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 3-(benzo[d]thiazol-2-yl) | 250 | 98 |
| New derivative | 100 | 99 |
Anti-Tubercular Properties
Benzothiazole derivatives have also been studied for their anti-tubercular properties. A review of recent synthetic developments indicated that several new compounds demonstrated potent activity against Mycobacterium tuberculosis in vitro and in vivo, suggesting that modifications to the benzothiazole structure can enhance efficacy against resistant strains .
Material Science
Crystal Structure Analysis
The compound has been subjected to crystal structure analysis, revealing a one-dimensional chain structure formed by coordination with silver ions. The crystal lattice exhibits intermolecular hydrogen bonding, which contributes to its stability and potential applications in materials science, particularly in the development of novel coordination polymers .
Analytical Chemistry
Fluorescent Properties
The chromene moiety within the compound contributes to its fluorescent properties, making it suitable for applications in analytical chemistry as a fluorescent probe. Studies have shown that derivatives can be used effectively in detecting metal ions due to their ability to form stable complexes, thus serving as sensors for environmental monitoring and safety assessments.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a pharmaceutical university, several benzothiazole derivatives were synthesized and tested against common pathogens. The results indicated that the compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with an MIC lower than that of commonly used antibiotics.
Case Study 2: Tuberculosis Resistance
A collaborative research project focused on modifying benzothiazole derivatives to combat drug-resistant tuberculosis strains. The findings suggested that specific modifications to the side chains significantly increased the compounds' potency against resistant strains of M. tuberculosis, highlighting the importance of structural optimization in drug design.
Comparison with Similar Compounds
Table 1: Structural Comparison of Coumarin Derivatives
Key Observations :
- The benzothiazole group in the target compound may offer superior π-π stacking interactions in biological targets compared to simpler thiazole derivatives .
- The 7-hydroxy and dimethylamino groups enhance solubility, contrasting with halogenated derivatives (e.g., 6h, 6-bromo), which prioritize membrane permeability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one?
- Methodology : The compound can be synthesized via a Mannich reaction, where the dimethylamino group is introduced using formaldehyde and dimethylamine in ethanol under reflux. For example, analogous chromenone derivatives were prepared by reacting daidzein with dimethylamine and formaldehyde in ethanol at controlled temperatures . The benzothiazole moiety is typically introduced via nucleophilic substitution or condensation reactions, as seen in benzothiazol-2-yl derivatives synthesized using DMF as a solvent under reflux conditions .
- Key Parameters : Reaction temperature (70–90°C), solvent polarity (ethanol or DMF), and catalyst selection (e.g., piperidine for condensation) influence yield and purity.
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be applied to characterize this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the chromen-4-one core (e.g., a singlet at δ ~6.0 ppm for the C3 proton) and dimethylamino group (δ ~2.2–2.5 ppm for N(CH)). Aromatic protons in the benzothiazole ring appear as multiplets between δ 7.5–8.5 ppm .
- IR : Identify hydroxyl (broad peak ~3200–3500 cm) and carbonyl (sharp peak ~1650–1700 cm) groups.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] expected at m/z ~450–460) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Analysis : Contradictions may arise from variations in crystallinity or hydration states. For example, dimethylamino groups enhance water solubility, but the hydrophobic benzothiazole and chromenone moieties reduce it.
- Methodology :
- Conduct solubility assays in buffered solutions (pH 4–10) to assess ionization effects.
- Use thermal gravimetric analysis (TGA) to detect hydration, which alters solubility .
- Compare recrystallization solvents (e.g., ethanol vs. methanol) to optimize crystal packing .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Structure-Activity Relationship (SAR) :
- Dimethylamino group : Modifying its position or replacing it with other amines (e.g., pyrrolidine) may enhance membrane permeability.
- Benzothiazole moiety : Substituents like halogens or methoxy groups can improve binding to biological targets (e.g., kinases or DNA) .
- Methodology :
- Use computational docking to predict interactions with target proteins (e.g., EGFR or topoisomerase II).
- Synthesize analogs via Suzuki coupling or Ullmann reactions to introduce aryl/heteroaryl groups .
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of this compound?
- Case Study :
- Solvent : DMF improves solubility of intermediates but may cause side reactions (e.g., decomposition at high temperatures). Ethanol/THF mixtures (3:1 v/v) reduce side products in hydrogenation steps .
- Catalyst : Pd/C (10% w/w) under 35 psi H achieves >80% yield in reduction reactions, while acidic conditions (e.g., glacial acetic acid) optimize condensation .
Data Interpretation & Experimental Design
Q. How can contradictory cytotoxicity results in different cell lines be addressed?
- Hypothesis : Discrepancies may stem from differential expression of target proteins or metabolic enzymes (e.g., cytochrome P450).
- Methodology :
- Validate activity in isogenic cell lines (e.g., wild-type vs. CRISPR-edited).
- Use LC-MS to quantify intracellular drug accumulation and metabolite profiles .
Q. What analytical methods differentiate between polymorphic forms of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing differences (e.g., hydrogen bonding via hydroxyl groups).
- DSC/TGA : Detect thermal phase transitions (melting points vary by 5–10°C between polymorphs) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield (Mannich) | 70–85% (ethanol, 70°C, 6 h) | |
| H NMR (DMSO-d6) | δ 2.2–2.5 (N(CH)), δ 6.0 (C3-H) | |
| LogP (Predicted) | ~3.2 (indicating moderate lipophilicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
